2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide
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Overview
Description
2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . This compound is characterized by the presence of a chloropyridine ring and an acetamide group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide typically involves the reaction of 2-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
2-chloropyridine+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) can facilitate the substitution reaction.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5-chloropyridin-2-yl)acetamide: Similar structure with a different position of the chlorine atom on the pyridine ring.
2-Chloropyridine-3-boronic acid: Contains a boronic acid group instead of the acetamide group.
Uniqueness
2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-4-8(15)13-5-7(14)9-6(11)2-1-3-12-9/h1-3H,4-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNAUCRPBEASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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